1-(4-Methylbenzenesulfonyl)-N-(2-methylphenyl)piperidine-4-carboxamide
Description
1-(4-Methylbenzenesulfonyl)-N-(2-methylphenyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a toluenesulfonyl (4-methylbenzenesulfonyl) group at the piperidine nitrogen and a 2-methylphenyl substituent on the amide nitrogen. This scaffold is part of a broader class of sulfonylated piperidine carboxamides, which are explored for diverse pharmacological applications, including allosteric modulation, antimicrobial activity, and antiviral targeting . The compound’s structure allows for extensive modifications, making it a versatile template for drug discovery.
Properties
IUPAC Name |
N-(2-methylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-7-9-18(10-8-15)26(24,25)22-13-11-17(12-14-22)20(23)21-19-6-4-3-5-16(19)2/h3-10,17H,11-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWLHJVTGUYTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methylbenzenesulfonyl)-N-(2-methylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Aromatic Substitution: The methylphenyl group is introduced through an electrophilic aromatic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Methylbenzenesulfonyl)-N-(2-methylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the piperidine ring.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
1-(4-Methylbenzenesulfonyl)-N-(2-methylphenyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets. It may serve as a lead compound for the development of new drugs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Biological Research: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzenesulfonyl)-N-(2-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through binding to these targets, leading to modulation of specific pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in the Sulfonyl Group
The sulfonyl group is a critical pharmacophore influencing target affinity and physicochemical properties.
- Key Insight : Electron-withdrawing groups (e.g., 4-Cl in 8g) enhance antibacterial activity, while aromatic heterocycles (e.g., indazole in ML380) improve CNS target engagement .
Modifications to the Amide Nitrogen Substituent
The amide nitrogen substituent dictates steric and electronic interactions with biological targets.
- Key Insight : Bulky aromatic substituents (e.g., naphthalen-1-yl in anti-SARS-CoV-2 compounds) improve target binding in viral proteases, while fluorinated groups (e.g., 4-F) enhance metabolic stability .
Hybrid Structures with Additional Functional Groups
Incorporation of heterocycles or secondary pharmacophores diversifies biological activity.
- Key Insight : Hybridization with triazole (7a) or carbohydrazide () moieties introduces multitarget capabilities, improving potency against resistant pathogens .
Research Findings and Mechanistic Insights
- Antibacterial Activity : Compounds with 1,3,4-oxadiazole (8g) or triazole (7a) moieties show superior activity against Gram-negative bacteria due to membrane disruption and efflux pump inhibition .
- CNS Targets : ML380’s indazole sulfonyl group facilitates blood-brain barrier penetration, critical for muscarinic receptor modulation .
- Antiviral Potential: Anti-SARS-CoV-2 piperidine carboxamides likely inhibit viral main protease (Mpro) via π-π stacking with naphthyl groups .
Biological Activity
1-(4-Methylbenzenesulfonyl)-N-(2-methylphenyl)piperidine-4-carboxamide is a synthetic organic compound notable for its complex structure, which includes a piperidine ring, a sulfonyl group, and a carboxamide functionality. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties and its applications in biological research.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₂₃N₂O₂S
- Molecular Weight : 341.45 g/mol
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Amidation : The introduction of the carboxamide group.
- Electrophilic Aromatic Substitution : To attach the methylphenyl group.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity and specificity towards these targets can lead to modulation of various biochemical pathways, which is critical for its pharmacological effects.
Biological Activity and Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its utility in treating infections.
- Neuroprotective Effects : Investigations into its effects on neuronal cells hint at possible neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
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Study on Anticancer Properties :
- A study demonstrated that related piperidine derivatives exhibited significant cytotoxicity against cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
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Antimicrobial Testing :
- In vitro assays revealed that derivatives with similar sulfonyl and carboxamide groups displayed effective inhibition against both Gram-positive and Gram-negative bacteria.
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Neuroprotective Studies :
- Research indicated that compounds with structural similarities showed reduced oxidative stress in neuronal models, suggesting a protective role against neurotoxic agents.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide | Similar structure without methyl substitution | Moderate anticancer activity |
| 1-(4-Methylbenzenesulfonyl)-N-(2-chlorophenyl)piperidine-4-carboxamide | Chlorine substitution affects reactivity | Enhanced antimicrobial properties |
| 1-(4-Methylbenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide | Methoxy group alters electronic properties | Increased neuroprotective effects |
Q & A
Q. How can conflicting data on enzyme inhibition mechanisms be resolved?
- Kinetic Analysis : Determine inhibition constants () using Lineweaver-Burk plots to identify competitive vs. non-competitive modes .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scan) in the enzyme’s active site to validate inhibitor binding .
- Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution to visualize binding poses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
